molecular formula C10H6Cl2O B12274414 3,6-dichloro-1H-indene-2-carbaldehyde

3,6-dichloro-1H-indene-2-carbaldehyde

Katalognummer: B12274414
Molekulargewicht: 213.06 g/mol
InChI-Schlüssel: FLSFVFAHMOCSSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dichloro-1H-indene-2-carbaldehyde is a chemical compound belonging to the indene family It is characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the indene ring and an aldehyde group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-1H-indene-2-carbaldehyde typically involves the chlorination of 1H-indene-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Dichloro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 3,6-dichloro-1H-indene-2-carboxylic acid.

    Reduction: 3,6-dichloro-1H-indene-2-methanol.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,6-Dichloro-1H-indene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a probe to investigate the activity of specific enzymes.

    Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 3,6-dichloro-1H-indene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes. The molecular targets and pathways involved can vary, but typically, the aldehyde group plays a crucial role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

    1H-Indene-2-carbaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    3-Chloro-1H-indene-2-carbaldehyde: Contains only one chlorine atom, leading to different reactivity and properties.

    6-Chloro-1H-indene-2-carbaldehyde: Similar to the above but with the chlorine atom at a different position.

Uniqueness: 3,6-Dichloro-1H-indene-2-carbaldehyde is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The dual chlorination allows for more diverse chemical modifications and enhances its utility in various synthetic and research applications.

Eigenschaften

Molekularformel

C10H6Cl2O

Molekulargewicht

213.06 g/mol

IUPAC-Name

3,6-dichloro-1H-indene-2-carbaldehyde

InChI

InChI=1S/C10H6Cl2O/c11-8-1-2-9-6(4-8)3-7(5-13)10(9)12/h1-2,4-5H,3H2

InChI-Schlüssel

FLSFVFAHMOCSSL-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC(=C2)Cl)C(=C1C=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.